1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate
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Overview
Description
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid catalysts.
Protection of Functional Groups: The tert-butyl and ethyl groups are introduced to protect the functional groups during the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can undergo substitution reactions with halides or other electrophiles, forming substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Tert-butyl 2-ethyl 4-aminopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
1-Tert-butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate: This compound has a pyrrolidine ring instead of a piperidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-aminopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-8-9(14)6-7-15(10)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
BXFUPZVCOXGOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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